Nitroxinil eglumine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nitroxinil eglumine is a chemical compound classified as a veterinary drug, primarily used for its anthelmintic properties. Its molecular formula is , and it has a molecular weight of approximately 437.5 g/mol . Nitroxinil eglumine is derived from nitroxinil, which is known for its effectiveness against various helminths (parasitic worms) in livestock, particularly in the treatment of liver fluke infections. The compound functions by disrupting the energy metabolism of these parasites, leading to their eventual death.

The chemical behavior of nitroxinil eglumine involves several types of reactions, including:

- Oxidation: Nitroxinil can undergo oxidation to form various derivatives, which may enhance its pharmacological properties.

- Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its biological activity.

- Substitution: Nitroxinil eglumine can participate in substitution reactions where specific functional groups are replaced with others, affecting its efficacy and safety profile.

The specific reagents and conditions used in these reactions vary, and the outcomes depend significantly on the experimental setup.

Nitroxinil eglumine exhibits notable biological activity as an uncoupler of oxidative phosphorylation in the mitochondria of helminths. This mechanism disrupts ATP production, effectively starving the parasites of energy necessary for survival . The compound has demonstrated a broad spectrum of activity against various parasitic infections, making it a valuable tool in veterinary medicine.

The synthesis of nitroxinil eglumine typically involves multi-step organic reactions:

- Formation of the Core Structure: The initial step involves creating the core structure from precursor compounds through cyclization processes.

- Functional Group Modification: Specific functional groups are introduced to enhance the compound's biological activity and solubility.

- Salt Formation: The final product is often formed as a salt with eglumine to improve its stability and bioavailability.

Industrial synthesis methods may utilize batch reactors and purification processes tailored to optimize yield and purity.

Nitroxinil eglumine is primarily applied in veterinary medicine for:

- Treatment of Helminth Infections: It is effective against liver flukes and other parasitic worms in livestock.

- Preventive Measures: Used in livestock management to prevent infestations that could lead to significant health issues and economic losses.

Its unique mechanism of action makes it particularly useful where traditional treatments may fail.

Studies have shown that nitroxinil eglumine interacts with various biological systems, particularly those involving mitochondrial function. Research indicates that it can affect cellular respiration in helminths, leading to impaired energy production . Additionally, interaction studies are ongoing to understand its effects on non-target organisms and potential environmental impacts.

Several compounds share similarities with nitroxinil eglumine regarding their structure or biological activity. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Clorsulon | Anthelmintic properties | Acts by inhibiting glycolysis |

| Albendazole | Broad-spectrum antiparasitic action | Inhibits microtubule formation |

| Praziquantel | Effective against trematodes | Alters permeability of worm membranes |

| Fenbendazole | Used for gastrointestinal parasites | Inhibits glucose uptake |

Nitroxinil eglumine's distinct mechanism as an uncoupler of oxidative phosphorylation sets it apart from these compounds, which generally target metabolic pathways differently.

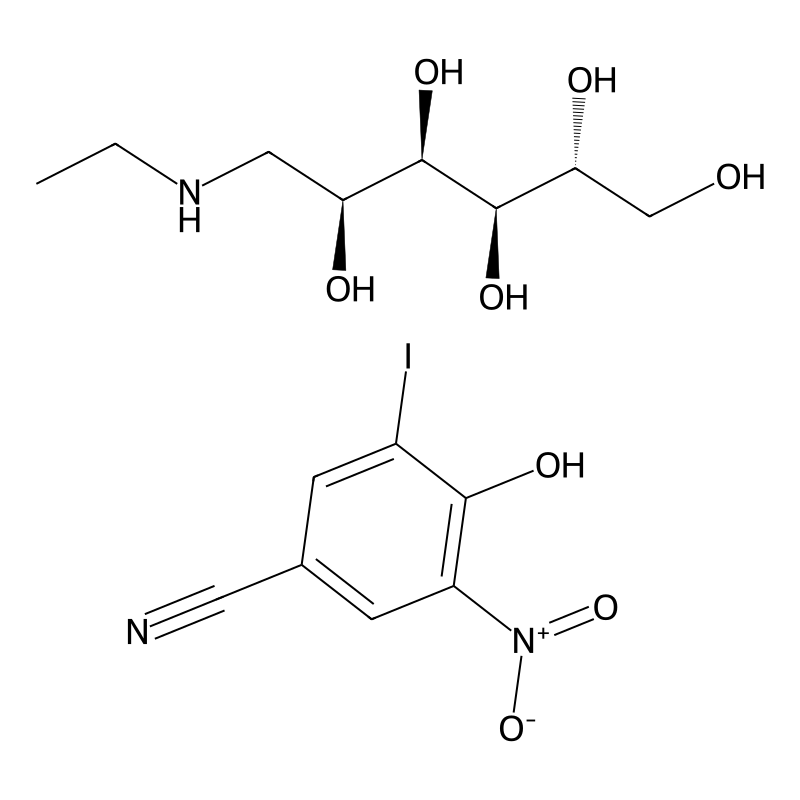

Nitroxinil eglumine is a salt composed of nitroxinil (4-hydroxy-3-iodo-5-nitrobenzonitrile) and eglumine (1-deoxy-1-(ethylamino)-D-glucitol). Its molecular formula is C₁₅H₂₂IN₃O₈, with a molecular weight of 499.25 g/mol. The IUPAC name is (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol;4-hydroxy-3-iodo-5-nitrobenzonitrile, reflecting its stereochemical configuration.

Key Structural Features:

- Benzonitrile core: Aromatic ring substituted with hydroxyl (-OH), iodine (I), nitro (-NO₂), and cyano (-CN) groups.

- Eglumine moiety: A glucitol derivative with an ethylamino group at the C1 position, contributing to water solubility.

- Stereochemistry: Four defined stereocenters in the eglumine component, confirmed by absolute configuration studies.

Physicochemical Properties

The compound forms a yellow, odorless aqueous solution with a neutral pH. Stability studies indicate precipitation occurs in the presence of calcium salts, necessitating formulation controls.

Spectroscopic Characterization

Structural Identifiers and Chemical Notation

The molecular structure of nitroxinil eglumine is precisely defined through several standardized chemical notation systems [1] [2]. The International Chemical Identifier key NIVIZBHSVXAGNW-ANJNCBFHSA-N provides a unique computational representation of the compound's three-dimensional structure [1]. The Simplified Molecular Input Line Entry System notation CCNCC@@HO.C1=C(C=C(C(=C1N+[O-])O)I)C#N describes the complete molecular connectivity including stereochemical configurations [1] [2].

Molecular Composition and Component Analysis

Nitroxinil eglumine functions as a salt complex formed through the combination of two chemically distinct components [1] [4]. The complete compound exhibits the molecular formula C15H22IN3O8 with a calculated molecular weight of 499.25 grams per mole [1]. This molecular architecture results from the specific association between the active pharmaceutical component and its counter-ion.

| Component | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Complete Compound | C15H22IN3O8 | 499.25 | Complete salt complex |

| Nitroxinil Component | C7H3IN2O3 | 290.01 | Active pharmaceutical component |

| N-Ethylglucamine Component | C8H19NO5 | 209.24 | Counter-ion/salt-forming agent |

Nitroxinil Component Properties

The nitroxinil component constitutes the pharmacologically active portion of the compound, bearing the molecular formula C7H3IN2O3 and a molecular weight of 290.01 grams per mole [4] [9]. This component is chemically classified as 4-hydroxy-3-iodo-5-nitrobenzonitrile and exists as yellow crystals in its pure form [4] [5]. The nitroxinil moiety demonstrates limited water solubility, with the substance being sparingly soluble in aqueous solutions while showing moderate solubility in most organic solvents [4] [10].

The melting point of the isolated nitroxinil component occurs within the range of 137-138 degrees Celsius [4] [12]. The compound exhibits characteristic spectroscopic properties, with infrared spectrum analysis confirming compliance with established pharmaceutical standards [22]. Mass spectrometry data reveals specific fragmentation patterns consistent with the presence of iodine, nitro, and nitrile functional groups [9].

N-Ethylglucamine Component Characteristics

The N-ethylglucamine component, also designated as eglumine, serves as the salt-forming counter-ion with molecular formula C8H19NO5 and molecular weight 209.24 grams per mole [16] [17]. This component appears as a white crystalline powder under standard conditions and demonstrates excellent water solubility characteristics [16] [18]. The N-ethylglucamine exhibits a melting point range of 136-140 degrees Celsius [16].

The stereochemical configuration of N-ethylglucamine is precisely defined with four absolute stereocenters following the (2R,3R,4R,5S) configuration [2] [17]. Optical rotation measurements indicate a specific rotation of [α]/D -16.0° to -17.0° when measured at a concentration of 1% in water [16]. The compound demonstrates hygroscopic properties and requires storage under controlled moisture conditions [16].

Fundamental Physical and Chemical Properties

The comprehensive molecular architecture of nitroxinil eglumine results in specific physical and chemical characteristics that distinguish it from its individual components [1] [2]. The compound demonstrates an exact mass of 499.04516 Daltons with a monoisotopic mass of identical value [1]. The molecular structure contains seven hydrogen bond donor sites and ten hydrogen bond acceptor sites, contributing to its interaction capabilities [1].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Weight | 499.25 g/mol | PubChem |

| Exact Mass | 499.04516 Da | PubChem |

| Monoisotopic Mass | 499.04516 Da | PubChem |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Solubility in Water | Readily soluble | DrugFuture |

| pH of Aqueous Solution | Substantially neutral | DrugFuture |

| Stability | Very stable in aqueous solution | DrugFuture |

Solubility and Solution Properties

The salt formation between nitroxinil and N-ethylglucamine dramatically enhances the water solubility characteristics compared to the parent nitroxinil compound [4] [15]. Nitroxinil eglumine demonstrates ready solubility in water, producing yellow, odorless solutions with substantially neutral pH values [4]. The aqueous solutions exhibit remarkable stability under normal storage conditions, though contamination with calcium and certain other metallic salts can result in precipitation of insoluble nitroxinil salts [4] [5].

The enhanced solubility profile results from the ionic interaction between the nitroxinil anion and the protonated N-ethylglucamine cation [13]. This salt formation mechanism represents a common pharmaceutical strategy for improving the bioavailability and handling characteristics of poorly water-soluble active pharmaceutical ingredients [13].

Stereochemical and Conformational Properties

The stereochemical complexity of nitroxinil eglumine arises primarily from the N-ethylglucamine component, which contains four defined stereocenters [2]. The compound exhibits absolute stereochemistry with no undefined stereocenters or E/Z geometric centers [2]. The overall molecular charge remains neutral despite the ionic nature of the salt formation [2].

| Property | Value |

|---|---|

| Stereochemistry Type | ABSOLUTE |

| Defined Stereocenters | 4 out of 4 |

| E/Z Centers | 0 |

| Molecular Charge | 0 |

| Optical Activity | UNSPECIFIED for complete compound |

| Chirality | Chiral (N-ethylglucamine component) |

The rotatable bond count of seven indicates moderate conformational flexibility within the molecule, primarily associated with the ethyl chain and the hexitol backbone of the N-ethylglucamine component [1]. This conformational freedom contributes to the compound's ability to adopt various three-dimensional arrangements in solution and solid-state forms.

Analytical and Spectroscopic Characteristics

Modern analytical methods have established comprehensive spectroscopic and chromatographic profiles for nitroxinil eglumine [21] [22]. High-performance liquid chromatography serves as the primary analytical technique for quantitative determination, with retention times providing characteristic identification parameters [21]. Gas chromatography methods have also been developed for specific analytical applications, though liquid chromatographic approaches predominate in pharmaceutical analysis [21].

Square wave voltammetry has emerged as a sensitive electrochemical method for nitroxinil detection, with carbon paste electrodes demonstrating excellent analytical performance [21]. The method exhibits a wide linearity range from 3.9 × 10^-6 to 1.0 × 10^-4 molar concentrations with detection limits reaching 3.1 × 10^-7 molar [21]. The electrochemical behavior indicates characteristic oxidation patterns consistent with the phenolic and nitro functional groups present in the nitroxinil component [21].